molecular formula C17H17NO4S3 B2888944 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido CAS No. 2097856-90-9

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido

Cat. No.: B2888944
CAS No.: 2097856-90-9
M. Wt: 395.51
InChI Key: AODUCXQGNZGLEJ-UHFFFAOYSA-N
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Description

The compound “2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido” is a complex organic molecule. It contains a bithiophene group, which is a system of two thiophene rings fused together . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound also contains a methoxyphenyl group, which consists of a phenyl group (a ring of six carbon atoms, akin to benzene) with a methoxy group (-O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The bithiophene and methoxyphenyl groups would likely contribute to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bithiophene could potentially undergo electrophilic aromatic substitution reactions . The methoxy group might be susceptible to reactions with strong acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Polymeric Materials for Energy Storage and Conversion

  • Improved Performance of Sulfonated Polymers : A study by Yuan et al. (2020) on novel sulfonated poly(arylene ether sulfone) copolymers demonstrates their application in energy conversion devices, specifically fuel cells. These materials show high ion exchange capacities and conductivity, making them superior to commercially available membranes for fuel cells, due to their densely sulfonated pendant groups and excellent microphase separation (Yuan et al., 2020).

Environmental Applications

  • Desulfurization of Petroleum Compounds : Kobayashi et al. (2000) researched the desulfurization capabilities of Rhodococcus erythropolis, which can process dibenzothiophene and benzothiophene derivatives by specifically cleaving their carbon-sulfur bonds. This work has implications for reducing sulfur content in fossil fuels, improving their environmental profile (Kobayashi et al., 2000).

Material Science and Engineering

  • Hole-Transporting Materials for Solar Cells : Li et al. (2014) introduced electron-rich molecules based on thiophene cores for use as hole-transporting materials (HTMs) in perovskite solar cells. Their study demonstrates the potential of thiophene derivatives for achieving high efficiency in solar energy conversion, indicating a promising application area for similar compounds (Li et al., 2014).

Analytical and Environmental Chemistry

  • Biodesulfurization Monitoring : MacPherson et al. (1998) used SPME/GC-MS to monitor metabolites in the biodesulfurization of model organosulfur compounds found in bitumen, such as dibenzothiophene. This research highlights the analytical approaches to understanding and optimizing microbial desulfurization processes for environmental applications (MacPherson et al., 1998).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to comment on its mechanism of action .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like materials science (for example, in the development of organic semiconductors or dyes) or medicinal chemistry .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S3/c1-22-13-5-2-3-7-17(13)25(20,21)18-11-12(19)14-8-9-16(24-14)15-6-4-10-23-15/h2-10,12,18-19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODUCXQGNZGLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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